molecular formula C14H19IO B13276014 1-(Benzyloxy)-2-iodocycloheptane

1-(Benzyloxy)-2-iodocycloheptane

Cat. No.: B13276014
M. Wt: 330.20 g/mol
InChI Key: GWHXEFBEAASFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-iodocycloheptane is an organic compound that features a cycloheptane ring substituted with a benzyloxy group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-iodocycloheptane typically involves the following steps:

    Benzyl Protection: The hydroxyl group of the precursor compound is protected using benzyl chloride in the presence of a base such as sodium hydroxide.

    Iodination: The protected compound is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-iodocycloheptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted cycloheptane derivatives.

    Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of cycloheptane derivatives with hydrogen replacing the iodine atom.

Scientific Research Applications

1-(Benzyloxy)-2-iodocycloheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-iodocycloheptane involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-iodocyclohexane: Similar structure but with a six-membered ring.

    1-(Benzyloxy)-2-iodocyclooctane: Similar structure but with an eight-membered ring.

    1-(Benzyloxy)-2-iodobenzene: Similar structure but with a benzene ring.

Uniqueness

1-(Benzyloxy)-2-iodocycloheptane is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and eight-membered counterparts

Properties

Molecular Formula

C14H19IO

Molecular Weight

330.20 g/mol

IUPAC Name

1-iodo-2-phenylmethoxycycloheptane

InChI

InChI=1S/C14H19IO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

GWHXEFBEAASFGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.